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Methylacetoacetatesodiumsalt

Cat. No.: B13117330
M. Wt: 138.10 g/mol
InChI Key: AGCGGNCZCFZBNN-UHFFFAOYSA-M
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Description

Historical Context and Evolution of Research on Methylacetoacetate Sodium Salt

The history of methylacetoacetate sodium salt is intrinsically linked to the broader development of organic chemistry, particularly the study of condensation reactions and tautomerism. The foundational synthesis that paves the way for a deep understanding of β-keto esters, such as methylacetoacetate, is the Claisen condensation, which was first reported by the German chemist Rainer Ludwig Claisen in 1887. chemeurope.comwikipedia.org This reaction involves the condensation of two ester molecules in the presence of a strong base to form a β-keto ester. chemeurope.comwikipedia.org

The early research that led to the isolation and study of related compounds, such as ethyl acetoacetate (B1235776), was crucial. It was observed that these substances displayed dual reactivity, behaving as both a ketone and an alcohol, a phenomenon that was not initially understood. studysmarter.co.uk This dual nature was a central puzzle in the developing theory of chemical structure in the late 19th century. studysmarter.co.uk

A significant breakthrough in understanding the behavior of compounds like methylacetoacetate came with the concept of keto-enol tautomerism. studysmarter.co.uk In 1880, Emil Erlenmeyer formulated a rule stating that alcohols with a hydroxyl group directly attached to a double-bonded carbon atom would convert into aldehydes or ketones. encyclopedia.pub This laid the groundwork for understanding the equilibrium between the keto and enol forms of methylacetoacetate. Claisen himself contributed significantly to the understanding of tautomerism by isolating the distinct keto and enol forms of dibenzoylacetone in 1893. prabook.com

The development of organosodium chemistry also played a role in the evolution of research in this area. wikipedia.orgsaylor.org The use of sodium alkoxides, such as sodium ethoxide, as strong bases became central to promoting the Claisen condensation and to the formation of the sodium salts of β-keto esters. chemistnotes.com The ability to generate the sodium salt of methylacetoacetate is crucial for its use in subsequent alkylation and other synthetic transformations. chemistnotes.comwikipedia.org

While early research focused on the fundamental synthesis and understanding the unique chemical properties of β-keto esters and their salts, the 20th and 21st centuries have seen an expansion of their applications in various fields of chemical synthesis. The evolution of analytical techniques has allowed for a more detailed study of the structure and reactivity of methylacetoacetate sodium salt, solidifying its role as a versatile intermediate in organic synthesis.

Significance and Scope of Methylacetoacetate Sodium Salt in Contemporary Chemistry

In contemporary chemistry, methylacetoacetate sodium salt holds considerable significance as a versatile C-C bond-forming reagent and a key building block in organic synthesis. Its utility stems from the presence of a reactive methylene (B1212753) group flanked by two carbonyl groups, which imparts significant acidity to the α-protons. wordpress.com This acidity allows for the facile formation of a resonance-stabilized enolate upon treatment with a base, making it a potent nucleophile. wikipedia.org

The sodium salt is widely used in alkylation reactions, where the enolate reacts with alkyl halides to introduce new carbon side chains. scbt.com This fundamental transformation is a cornerstone of synthetic organic chemistry, enabling the construction of more complex molecular architectures.

The scope of its applications extends to the synthesis of a diverse range of compounds, including:

Pharmaceuticals: The β-keto ester moiety is a common structural motif in many biologically active molecules and serves as a precursor for the synthesis of various pharmaceuticals. nih.gov

Agrochemicals: It is utilized in the production of certain pesticides and herbicides.

Dyes and Pigments: The reactivity of methylacetoacetate sodium salt allows for its incorporation into the synthesis of various colorants.

Furthermore, research continues to explore new applications for methylacetoacetate sodium salt, driven by the development of novel catalytic systems and synthetic methodologies. Its role in palladium-catalyzed reactions of its allylic esters represents a newer area of investigation, expanding its synthetic utility beyond classical transformations. nih.gov

Fundamental Theoretical Frameworks Relevant to Methylacetoacetate Sodium Salt Studies

The chemical behavior and reactivity of methylacetoacetate sodium salt are governed by several key theoretical frameworks in organic chemistry:

Keto-Enol Tautomerism: This is a fundamental concept for understanding β-dicarbonyl compounds. fiveable.me Methylacetoacetate exists as an equilibrium mixture of two tautomers: the keto form and the enol form. frontiersin.org This equilibrium is a reversible chemical process involving the migration of a proton and the shifting of bonding electrons. fiveable.me The enol form is stabilized by intramolecular hydrogen bonding and conjugation. The formation of the sodium salt effectively traps the molecule in its enolate form, which is a key intermediate in many of its reactions. frontiersin.org

Acid-Base Theory: The acidity of the α-protons in methylacetoacetate is a critical aspect of its chemistry. The pKa of these protons is significantly lower than that of simple ketones or esters due to the electron-withdrawing effects of the two adjacent carbonyl groups and the resonance stabilization of the resulting conjugate base (the enolate). This enhanced acidity allows for deprotonation by moderately strong bases like sodium methoxide (B1231860) to form the sodium salt. chemeurope.com

Nucleophilic Substitution and Addition: As a strong nucleophile, the enolate of methylacetoacetate readily participates in SN2 reactions with alkyl halides (alkylation). wikipedia.org It can also undergo nucleophilic addition to carbonyl compounds in reactions such as the Knoevenagel condensation. wordpress.com

Chelation: The sodium ion in methylacetoacetate sodium salt can be involved in chelation, where it is coordinated to the two oxygen atoms of the β-dicarbonyl system. This interaction can influence the structure and reactivity of the enolate.

The interplay of these theoretical principles provides a comprehensive understanding of the structure, reactivity, and synthetic utility of methylacetoacetate sodium salt in modern chemical research.

Data Tables

Table 1: Physicochemical Properties of Methylacetoacetate Sodium Salt

PropertyValue
CAS Number 34284-28-1
Molecular Formula C₅H₇NaO₃
Molecular Weight 138.10 g/mol
Appearance Powder
Assay ≥97.0%

Data sourced from multiple chemical suppliers. scbt.comsigmaaldrich.com

Table 2: Key Historical Developments

YearDevelopmentKey Figure(s)Significance
1880Erlenmeyer RuleEmil ErlenmeyerProvided an early theoretical basis for keto-enol tautomerism. encyclopedia.pub
1887Discovery of the Claisen CondensationRainer Ludwig ClaisenEstablished the fundamental reaction for synthesizing β-keto esters. chemeurope.comwikipedia.org
1893Isolation of Keto and Enol FormsRainer Ludwig ClaisenProvided experimental evidence for the existence of tautomers. prabook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7NaO3 B13117330 Methylacetoacetatesodiumsalt

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H7NaO3

Molecular Weight

138.10 g/mol

IUPAC Name

sodium;2-methyl-3-oxobutanoate

InChI

InChI=1S/C5H8O3.Na/c1-3(4(2)6)5(7)8;/h3H,1-2H3,(H,7,8);/q;+1/p-1

InChI Key

AGCGGNCZCFZBNN-UHFFFAOYSA-M

Canonical SMILES

CC(C(=O)C)C(=O)[O-].[Na+]

Origin of Product

United States

Advanced Synthetic Methodologies for Methylacetoacetatesodiumsalt and Its Precursors

Novel Synthetic Routes and Reaction Design for Methylacetoacetate Sodium Salt

The synthesis of methylacetoacetate sodium salt is intrinsically linked to the formation of its parent ester, methyl acetoacetate (B1235776). The design of synthetic routes often focuses on efficiency, yield, and the ability to generate molecular diversity from a common starting point.

Synthetic strategies can be broadly categorized as linear, convergent, or divergent. In a convergent synthesis , different fragments of a target molecule are synthesized independently and then combined at a late stage. wikipedia.orgresearchgate.net The classic Claisen condensation for producing the methyl acetoacetate precursor can be viewed through a convergent lens, where two molecules of methyl acetate (B1210297) are combined to form the carbon skeleton of the final product. shivajicollege.ac.in

Conversely, a divergent synthesis utilizes a common intermediate to generate a library of structurally related compounds. nih.govresearchgate.net Methylacetoacetate sodium salt is a prime example of a key intermediate in divergent synthetic strategies, most notably the Acetoacetic Ester Synthesis. From this single salt, a multitude of substituted methyl ketones and other cyclic compounds can be produced through alkylation followed by hydrolysis and decarboxylation. shivajicollege.ac.inchempedia.infoatamanchemicals.com This approach is highly efficient for creating diverse molecular architectures from a common precursor.

Table 1: Comparison of Convergent and Divergent Approaches

StrategyDescriptionApplication to Methylacetoacetate Sodium SaltAdvantage
Convergent Independent synthesis of molecular fragments followed by late-stage assembly. wikipedia.orgThe Claisen condensation combines two methyl acetate units to form the β-ketoester precursor.Generally results in higher overall yields for complex molecules compared to linear synthesis. wikipedia.org
Divergent A common intermediate is used to create a variety of different products. nih.govThe sodium salt acts as a nucleophile in reactions with various alkyl halides to produce a wide range of substituted ketones and esters. chempedia.infoHigh efficiency in generating molecular diversity from a single starting material. nih.gov

Regioselectivity: The formation of methylacetoacetate sodium salt is an inherently regioselective process. The α-protons located on the carbon between the two carbonyl groups of methyl acetoacetate are significantly more acidic than any other protons in the molecule. atamanchemicals.com This enhanced acidity is due to the inductive effect of the adjacent carbonyl groups and the ability of the resulting conjugate base (the enolate) to be stabilized by resonance. Consequently, reaction with a base such as sodium methoxide (B1231860) results in the selective removal of a proton from this C-2 position, yielding the desired sodium enolate with high regiochemical control.

Stereoselectivity: While the formation of the sodium salt itself from methyl acetoacetate does not create a new stereocenter, the subsequent reactions of this enolate are central to many stereoselective syntheses. The planar enolate can be alkylated from either face. Modern synthetic methods employ chiral auxiliaries or catalysts to control the stereochemical outcome of these alkylation reactions. Furthermore, the stereoselective reduction of the ketone group in the methyl acetoacetate precursor is a well-studied process. For example, the asymmetric hydrogenation of methyl acetoacetate using chiral ruthenium-based catalysts can produce chiral β-hydroxy esters with high enantiomeric excess. fau.de

Mechanistic Investigations of Methylacetoacetate Sodium Salt Formation Reactions

Understanding the reaction mechanism is crucial for optimizing reaction conditions and improving yields. The primary route to the precursor of the sodium salt is the Claisen condensation.

The formation of methyl acetoacetate via the Claisen condensation of methyl acetate in the presence of a strong base like sodium methoxide proceeds through a multi-step pathway. shivajicollege.ac.in

Enolate Formation: A methoxide ion (CH₃O⁻) acts as a base, removing an acidic α-proton from a molecule of methyl acetate to form a resonance-stabilized enolate. This is the rate-determining step.

Nucleophilic Attack: The resulting enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second molecule of methyl acetate. This addition reaction forms a tetrahedral intermediate.

Elimination: The tetrahedral intermediate collapses, eliminating a methoxide ion as a leaving group to form methyl acetoacetate.

Deprotonation (Salt Formation): The newly formed methyl acetoacetate is more acidic than methanol (B129727). Therefore, the methoxide base rapidly and irreversibly deprotonates the methyl acetoacetate at the α-carbon to form the highly stable sodium salt of methyl acetoacetate. This final acid-base reaction drives the equilibrium of the entire process towards the product. shivajicollege.ac.in

The direct formation of the salt from pre-existing methyl acetoacetate and a base like sodium hydroxide (B78521) or sodium methoxide is a simple acid-base reaction, where the base removes the acidic α-proton to form the sodium enolate. youtube.comchemicalbook.com

Specific kinetic studies detailing the rate constants and activation energy for the formation of methylacetoacetate sodium salt are not extensively reported. However, kinetic data for related reactions provide insight into the process. The initial enolate formation in the Claisen condensation is typically the slow, rate-limiting step, while the final deprotonation of the β-ketoester is a very fast and thermodynamically favorable acid-base reaction. The kinetics of the hydrolysis of related esters, such as ethyl acetate with sodium hydroxide, have been studied and are found to be second-order reactions. researchgate.net Kinetic investigations into the asymmetric hydrogenation of methyl acetoacetate have also been performed, providing detailed models of that specific catalytic cycle. fau.de

Table 2: Kinetic Data for Related Ester Reactions

ReactionReactantsCatalyst/ConditionsKey Kinetic Findings
Asymmetric Hydrogenation fau.deMethyl acetoacetate, H₂Ruthenium Binaphthophosphepine ComplexThe reaction network was modeled; high temperature and pressure increased enantioselectivity.
Hydrolysis researchgate.netEthyl acetate, NaOHAqueous solution, various temperaturesThe reaction was determined to be second-order. Activation energy can be calculated from rate constants at different temperatures.
Transesterification cetjournal.itMethyl Acetate, IsobutanolSodium Hydrogen SulfateThe reaction kinetics were modeled assuming a homogeneous system based on the Arrhenius expression.

Green Chemistry Approaches in Methylacetoacetate Sodium Salt Synthesis

Traditional synthesis methods, such as the Claisen condensation, often rely on strong, moisture-sensitive bases and require significant energy input. omicsonline.orgacs.org Green chemistry principles aim to develop more sustainable and environmentally benign alternatives.

Research into greener synthetic routes for acetoacetates has focused on several areas:

Alternative Feedstocks: One innovative approach involves the synthesis of methyl acetoacetate from dimethyl carbonate and acetone. google.comresearchgate.net This method avoids the use of diketene, a traditional but more hazardous precursor, and utilizes readily available, less costly raw materials. The reaction can be catalyzed by solid bases like magnesium oxide, which are safer and easier to handle than sodium metal or alkoxides. google.comresearchgate.net

Enzymatic Catalysis: For the related ethyl acetoacetate, biocatalytic methods have been developed. Using enzymes like Candida antarctica lipase (B570770) B (CALB), ethyl acetoacetate can be synthesized via transesterification under mild, ambient conditions. omicsonline.org This enzymatic route eliminates the need for strong bases and harsh reflux conditions, significantly reducing energy consumption and waste generation. omicsonline.org

Process Optimization: Improvements to the traditional Claisen condensation have also been proposed to align with green chemistry principles. One such improvement involves using rotary evaporation to more efficiently remove the ethanol (B145695) byproduct, which can interfere with product purity and yield. acs.org

Table 3: Comparison of Synthetic Routes for Acetoacetates

MethodStarting MaterialsCatalyst/ReagentConditionsGreen Chemistry Advantages
Traditional Claisen Condensation shivajicollege.ac.inunirioja.esMethyl AcetateSodium MethoxideRefluxEstablished method.
Diketene Route Diketene, MethanolAcid catalystHarsh conditionsHigh atom economy in principle.
Dimethyl Carbonate Route google.comresearchgate.netDimethyl Carbonate, AcetoneSolid base (e.g., MgO)180-300°CSafer raw materials, avoids diketene, simple process.
Enzymatic Synthesis (for Ethyl Acetoacetate) omicsonline.orgEthyl Acetate, AcetylacetoneLipase (e.g., CALB)Ambient TemperatureMild conditions, lower energy use, high yield, reduced waste.

Atom Economy Maximization in Methylacetoacetate sodium salt Production

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.orgwikipedia.org The goal is to design synthetic routes where the vast majority of atoms from the starting materials are found in the final product, thus minimizing the generation of byproducts or waste. acs.orgrsc.org The percent atom economy is calculated as:

Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100% wikipedia.org

In the context of Methylacetoacetate sodium salt, a primary method for its synthesis involves the reaction of methyl acetoacetate with a sodium base. The choice of base significantly impacts the atom economy of the process.

Table 1: Atom Economy Comparison for Methylacetoacetate sodium salt Synthesis

Reaction Reactants Desired Product Byproduct(s) % Atom Economy
Acid-Base Reaction 1 Methyl acetoacetate + Sodium methoxide Methylacetoacetate sodium salt Methanol 81.1%
Acid-Base Reaction 2 Methyl acetoacetate + Sodium hydroxide Methylacetoacetate sodium salt Water 88.4%

| Claisen Condensation | 2 x Methyl acetate + Sodium methoxide | Methylacetoacetate sodium salt + 2 x Methanol | - | 59.5% |

Note: The Claisen condensation calculation assumes the reaction is driven to completion and the salt is the isolated product.

As the table demonstrates, the direct reaction of methyl acetoacetate with sodium hydroxide exhibits a higher atom economy than the reaction with sodium methoxide, as water is a lighter byproduct than methanol. Both are significantly more atom-economical than starting from the Claisen condensation of methyl acetate to form the salt in situ.

To further maximize atom economy, research focuses on several key areas:

Catalytic Processes: Utilizing catalytic reagents instead of stoichiometric ones can dramatically improve atom economy, as catalysts are not consumed in the reaction. wikipedia.org Catalytic hydrogenation, for example, is considered a highly atom-economical reaction. wikipedia.org

Addition Reactions: Designing syntheses around addition reactions is inherently more atom-economical as all reactant atoms are incorporated into the final product, with no byproducts formed.

By carefully selecting starting materials and reaction pathways that minimize byproduct formation, the production of Methylacetoacetate sodium salt can be made more sustainable and economically efficient. researchgate.netjetir.org

Solvent Selection and Alternative Reaction Media for Methylacetoacetate sodium salt Synthesis

In the synthesis of Methylacetoacetate sodium salt and its precursors, various solvents are employed. Traditional methods often utilize protic solvents like ethanol and methanol or aprotic solvents such as toluene, tetrahydrofuran (B95107) (THF), and N,N-dimethylformamide (DMF). google.comyoutube.comgoogle.comchemicalbook.com For instance, the hydrolysis of ethyl acetoacetate to its sodium salt can be performed in dry ethanol. youtube.com Other procedures may use a mixed solvent system, such as ethanol and toluene, to dissolve reactants like sodium hydroxide. google.com

The choice of solvent can influence reaction rates, yields, and the ease of product separation. However, many conventional solvents pose environmental or health hazards. Consequently, there is a strong emphasis on finding greener alternatives.

Table 2: Comparison of Solvents Used in or Relevant to β-Ketoester Synthesis

Solvent Type Role/Example of Use Green Chemistry Considerations
Methanol Protic Reactant and solvent in esterification and salt formation. youtube.comchemicalbook.com Toxic, volatile. Can be produced from renewable sources (biomethanol).
Ethanol Protic Solvent for Claisen condensation and salt formation. youtube.com Less toxic than methanol, can be renewably sourced (bioethanol).
Toluene Aromatic Used in mixed solvent systems for methylation reactions. google.com Volatile organic compound (VOC), derived from petroleum.
Tetrahydrofuran (THF) Aprotic Ether Used as a co-solvent in salt formation reactions. chemicalbook.com Can form explosive peroxides.
Ethyl Acetate Ester Extraction solvent and reactant in Claisen condensation. orgsyn.org Generally considered a greener solvent; lower toxicity.

| Water | Protic | Used for washing and extraction steps. google.comorgsyn.org | The greenest solvent; non-toxic, abundant. Its use can complicate product isolation and require energy for removal. |

Waste Prevention and Minimization Strategies in Methylacetoacetate sodium salt Synthesis

The first principle of green chemistry states that it is better to prevent waste than to treat or clean it up after it has been created. youtube.com In the synthesis of Methylacetoacetate sodium salt, waste can be generated from several sources, including reaction byproducts, spent solvents, and materials from purification processes.

Key strategies for waste prevention and minimization include:

Process Optimization: By carefully controlling reaction parameters such as temperature, pressure, and reaction time, the formation of unwanted side products can be minimized, leading to higher yields and less waste.

Recycling and Recovery: A significant opportunity for waste reduction lies in the recovery and reuse of materials. For example, methyl acetoacetate can be recovered from the waste streams of other manufacturing processes, such as antibiotic production. ije.ir One study demonstrated that methyl acetoacetate could be successfully recovered with high purity and yield from an organic waste stream through extraction and distillation, turning a waste disposal problem into an economic benefit. ije.ir

Minimizing Auxiliary Substances: The use of auxiliary substances like solvents for extraction and washing should be minimized. orgsyn.org For example, after a reaction, the product mixture is often washed with water or brine and extracted with an organic solvent like ethyl acetate, which generates aqueous and organic waste streams. orgsyn.org Reducing the volume of these solvents directly reduces waste.

Treatment of Inevitable Waste: For waste that cannot be eliminated, effective treatment methods are necessary. In many syntheses of this type, inorganic salts like sodium chloride are major byproducts. youtube.com These salt wastes can often be treated and refined to produce industrial-grade salts, facilitating the recycling of raw materials and reducing the need for landfilling. mdpi.com

By integrating these strategies—from optimizing atom economy at the design stage to recovering valuable materials from waste streams—the synthesis of Methylacetoacetate sodium salt can align more closely with the principles of sustainability and green chemistry.

Chemical Reactivity and Transformation Studies of Methylacetoacetatesodiumsalt

Derivatization and Functionalization of Methylacetoacetate Sodium Salt

The functionalization of methylacetoacetate sodium salt primarily revolves around the high reactivity of the central α-carbon, which is rendered acidic and easily deprotonated due to the presence of two flanking electron-withdrawing carbonyl groups. The resulting enolate is stabilized by resonance, delocalizing the negative charge onto the oxygen atoms, but it predominantly reacts as a carbon-centered nucleophile.

Nucleophilic and Electrophilic Transformations Involving Methylacetoacetate Sodium Salt

The sodium salt of methyl acetoacetate (B1235776) is essentially a pre-formed, stable enolate, which acts as a potent nucleophile. masterorganicchemistry.com This nucleophilicity is the cornerstone of its utility in forming new carbon-carbon bonds through reactions with a variety of electrophiles.

One of the most fundamental transformations is alkylation . The enolate readily attacks alkyl halides in an SN2 reaction, leading to the formation of α-alkylated β-keto esters. jove.comshivajicollege.ac.in This reaction is a key step in the acetoacetic ester synthesis, a classic method for preparing ketones. libretexts.org The choice of the alkylating agent can be varied to introduce primary, secondary, or even more complex alkyl groups at the α-position.

Acylation represents another critical nucleophilic transformation. The enolate reacts with acylating agents, such as acid chlorides or anhydrides, to yield α-acylated β-keto esters, which are 1,3,5-tricarbonyl compounds. cdnsciencepub.comlookchem.com These products are valuable intermediates for the synthesis of other complex molecules, including heterocyclic systems. The reaction proceeds via a nucleophilic acyl substitution mechanism on the acylating agent. libretexts.org

While the enolate is primarily nucleophilic, the carbonyl groups within the methylacetoacetate structure retain their electrophilic character. They can be attacked by strong nucleophiles, although this is less common when the enolate form is used. More significantly, in condensation reactions, the carbonyl group of a neutral methyl acetoacetate molecule can act as an electrophile, reacting with another enolate or a different nucleophile.

Rearrangement Reactions and Their Mechanisms Pertinent to Methylacetoacetate Sodium Salt

A rearrangement reaction involves the migration of an atom or group within a molecule to yield a structural isomer of the original molecule. While the field of organic chemistry is rich with named rearrangement reactions, there are no widely documented, characteristic rearrangement reactions where methylacetoacetate sodium salt itself is the primary substrate undergoing a major skeletal reorganization under general conditions.

However, derivatives of β-keto esters can participate in specific, catalyzed rearrangements. For instance, the Carroll Rearrangement is a thermal rearrangement of allylic β-keto esters to produce γ,δ-unsaturated methyl ketones. This reaction proceeds through a wikipedia.orgwikipedia.org-sigmatropic rearrangement of the enol form, akin to a Claisen rearrangement, followed by decarboxylation. nih.gov While this involves a β-keto ester structure, it is a reaction of a specific derivative (an allylic ester) rather than a general transformation of the sodium salt.

Role of Methylacetoacetate Sodium Salt in Carbon-Carbon and Carbon-Heteroatom Bond Formation

Methylacetoacetate sodium salt is a cornerstone reagent for constructing both carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, serving as a versatile precursor for a vast range of acyclic and cyclic compounds.

The formation of C-C bonds is exemplified by the alkylation and acylation reactions discussed previously. cdnsciencepub.comacs.org Furthermore, the enolate is a key component in various condensation reactions that create C-C bonds. In the Claisen condensation , an ester enolate reacts with another ester molecule to form a β-keto ester. ucla.edulibretexts.org In crossed or mixed Claisen condensations, the methylacetoacetate enolate can react with a different, non-enolizable ester. It also participates in Knoevenagel condensations with aldehydes or ketones, typically catalyzed by a weak base, and in Michael additions to α,β-unsaturated carbonyl compounds. atamanchemicals.com

The following table summarizes key C-C bond-forming reactions involving methylacetoacetate.

Reaction NameElectrophileProduct Type
Alkylation Alkyl Halide (R-X)α-Alkyl-β-keto ester
Acylation Acyl Chloride (R-COCl)α-Acyl-β-keto ester
Claisen-Schmidt Condensation Aromatic Aldehyde (Ar-CHO)α,β-Unsaturated β-keto ester
Knoevenagel Condensation Aldehyde/Ketone (R-CHO)α,β-Unsaturated dicarbonyl
Michael Addition α,β-Unsaturated Carbonyl1,5-Dicarbonyl compound

For the formation of carbon-heteroatom bonds, methylacetoacetate sodium salt is invaluable in the synthesis of heterocyclic compounds. The 1,3-dicarbonyl moiety provides a perfect electrophilic/nucleophilic template for cyclocondensation reactions with reagents containing two nucleophilic sites.

A prominent example is the Knorr pyrazole (B372694) synthesis , where methylacetoacetate reacts with hydrazine (B178648) or its derivatives. The reaction involves initial condensation to form a hydrazone, followed by intramolecular cyclization and dehydration to yield a pyrazole ring, thus forming two new C-N bonds. jmchemsci.comresearchgate.net

Another key application is in the Pechmann condensation for the synthesis of coumarins. In this acid-catalyzed reaction, methylacetoacetate condenses with a phenol. The process involves transesterification followed by an intramolecular electrophilic aromatic substitution (a Friedel-Crafts acylation) and subsequent dehydration, forming a C-C bond and a C-O bond to create the heterocyclic ring. slideshare.netjsynthchem.comnih.gov

The following table details important heterocyclic syntheses utilizing methylacetoacetate, showcasing its role in C-N and C-O bond formation.

Reaction NameReagentsHeterocyclic ProductBonds Formed
Knorr Synthesis Hydrazine hydratePyrazoleC-N
Pechmann Condensation Phenol (e.g., Resorcinol)CoumarinC-O, C-C
Hantzsch Synthesis Aldehyde, Ammonia (B1221849)Dihydropyridine (B1217469)C-N
Biginelli Reaction Aldehyde, UreaDihydropyrimidinoneC-N

Advanced Chemical Transformations Mediated by Methylacetoacetatesodiumsalt

Beyond its classical applications, methylacetoacetate sodium salt is a key player in more advanced and complex chemical transformations, particularly in multicomponent reactions (MCRs). organic-chemistry.org MCRs are powerful synthetic tools where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all the starting materials, offering high efficiency and atom economy.

The Hantzsch dihydropyridine synthesis is a classic MCR where methylacetoacetate (two equivalents), an aldehyde, and ammonia (or ammonium (B1175870) acetate) condense to form a 1,4-dihydropyridine (B1200194) ring. wikipedia.orgthermofisher.com These products are of significant pharmaceutical importance, with many derivatives acting as calcium channel blockers. wikipedia.org The reaction mechanism involves a combination of condensation, addition, and cyclization steps. nih.gov

Similarly, the Biginelli reaction is a three-component reaction between an aldehyde, urea, and methylacetoacetate, typically under acidic catalysis, to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). wikipedia.orgtaylorandfrancis.comillinois.edu This reaction has seen a resurgence due to the diverse biological activities of the resulting heterocyclic scaffolds. researchgate.net

Recent advancements have also explored the use of palladium catalysis to unlock new reaction pathways for β-keto esters. For example, allylic esters of methylacetoacetate can undergo palladium-catalyzed decarboxylation to generate palladium enolates. nih.gov These versatile intermediates can then participate in a range of transformations not accessible through traditional enolate chemistry, including palladium-mediated aldol (B89426) condensations and Michael additions, showcasing the evolution of classical reagents in modern synthetic contexts. nih.gov These catalyzed reactions provide novel routes to complex molecular architectures under mild conditions.

Catalytic Applications of Methylacetoacetatesodiumsalt

Methylacetoacetate Sodium Salt as a Catalyst or Pre-catalyst in Organic Reactions

Methylacetoacetate sodium salt primarily functions as a reactive intermediate in carbon-carbon bond-forming reactions. Its utility stems from the ready availability of the enolate, which circumvents the need for a separate deprotonation step, thereby influencing reaction rates and outcomes.

In the realm of homogeneous catalysis, methylacetoacetate sodium salt is best understood as a strong base and a nucleophilic reagent that participates in and promotes reactions. Its basic nature allows it to deprotonate other species in the reaction mixture, thereby acting as a base catalyst. It is a key component in classic condensation reactions where it serves as the nucleophilic partner.

Claisen and Knoevenagel-type Condensations:

The enolate of acetoacetic esters is a cornerstone of the Claisen condensation, a fundamental carbon-carbon bond-forming reaction. researchgate.netucla.eduquora.com While typically formed in situ using a base like sodium ethoxide, the pre-formed sodium salt of methylacetoacetate can be used directly. shivajicollege.ac.in In a similar vein, the Knoevenagel condensation involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone, often catalyzed by a weak base. researchgate.netsigmaaldrich.comthermofisher.com Methylacetoacetate and its sodium salt are classic examples of active methylene compounds. atamanchemicals.com The reaction of the sodium salt with carbonyl compounds leads to the formation of α,β-unsaturated compounds.

Reaction TypeRole of Methylacetoacetate Sodium SaltCatalystProduct Type
Claisen CondensationNucleophilic Acyl SubstitutionBase (e.g., Sodium Ethoxide)β-Keto Ester
Knoevenagel CondensationNucleophilic Addition to CarbonylBase (e.g., Piperidine, Amines)α,β-Unsaturated Dicarbonyl
AlkylationNucleophile (SN2 reaction)N/Aα-Substituted β-Keto Ester

This table summarizes the role of methylacetoacetate and its enolate in key organic reactions.

While the salt itself is consumed in these reactions, its function is to initiate the bond-forming cascade, a role akin to a reactant-catalyst.

In the context of heterogeneous catalysis, research has explored the interaction of methylacetoacetate (the parent ester) with chiral modifiers on metal surfaces. For instance, the adsorption of methylacetoacetate on a nickel surface modified with (S)-glutamic acid has been studied to understand the mechanism of enantioselective hydrogenation. nih.gov This work highlights the potential for chiral recognition at metal-organic interfaces, which could pave the way for designing heterogeneous catalysts for reactions involving β-ketoesters.

Direct enantioselective or diastereoselective catalysis by methylacetoacetate sodium salt has not been prominently reported. Instead, the focus of research has been on controlling the stereochemistry of reactions involving the enolate of methylacetoacetate through the use of chiral catalysts.

The prochiral enolate of methylacetoacetate can be approached by electrophiles from two different faces, leading to enantiomeric products. Asymmetric catalysis of reactions involving β-ketoester enolates is a well-established field, employing chiral phase-transfer catalysts, chiral metal complexes, and organocatalysts to achieve high levels of stereocontrol.

Examples of Asymmetric Reactions with β-Ketoesters:

Asymmetric Alkylation: Chiral phase-transfer catalysts, often derived from cinchona alkaloids, have been successfully used for the enantioselective α-alkylation of β-ketoesters. rsc.org

Asymmetric α-Functionalization: Organocatalysts, including chiral ammonium (B1175870) salts and bifunctional catalysts, have been developed for the asymmetric α-chlorination, α-cyanation, and α-peroxidation of β-ketoesters. nih.govnih.govresearchgate.net

Chiral Metal Complex Catalysis: Chiral copper complexes are among the various metal complexes used to catalyze asymmetric transformations involving β-ketoesters. ppor.az The design of chiral-at-metal complexes, where the chirality resides at the metal center, is an emerging area with potential applications in such reactions. rsc.orgresearchgate.netillinois.edu

While methylacetoacetate sodium salt provides the reactive nucleophile, the stereochemical outcome is dictated by the external chiral catalyst.

Enzymatic Catalysis Involving Methylacetoacetate Sodium Salt or its Analogs

Biocatalysis offers a powerful and environmentally benign alternative for the transformation of β-ketoesters and their derivatives. Enzymes can exhibit high chemo-, regio-, and stereoselectivity under mild reaction conditions.

While studies specifically detailing the enzymatic transformation of methylacetoacetate sodium salt are limited, a significant body of research exists on the biocatalysis of its parent ester, methyl acetoacetate (B1235776). A primary focus has been on the stereoselective reduction of the keto group to produce chiral β-hydroxy esters, which are valuable building blocks in the synthesis of pharmaceuticals and other fine chemicals.

A variety of microorganisms and isolated enzymes have been employed for this purpose. For example, baker's yeast (Saccharomyces cerevisiae) is a classic biocatalyst for the reduction of β-keto esters, although it often produces a mixture of stereoisomers due to the presence of multiple reductase enzymes with differing selectivities. nih.gov

BiocatalystSubstrateProductKey Findings
Baker's Yeast (Saccharomyces cerevisiae)β-Keto Estersβ-Hydroxy EstersOften produces mixtures of stereoisomers. nih.gov
Reductases from Saccharomyces cerevisiaeα-Chloro-β-keto estersα-Chloro-β-hydroxy estersScreening of individual reductases allows for the production of specific diastereomers with high optical purity. nih.gov
Carboxylesterases (e.g., PnbA from Bacillus subtilis)Methyl AcetoacetateAcetoacetateHydrolysis of the ester for subsequent use in terpenoid biosynthesis in engineered E. coli. nih.gov

This interactive table presents examples of biocatalytic transformations of acetoacetate esters.

Furthermore, carboxylesterases have been identified and utilized for the hydrolysis of acetoacetate esters, such as methyl acetoacetate, to generate acetoacetate for use in engineered metabolic pathways for the production of valuable compounds like terpenoids. nih.gov Lipases and esterases are also employed in the enzymatic synthesis and transesterification of acetoacetate esters. google.com

To overcome the limitations of wild-type enzymes, such as low selectivity or stability, enzyme engineering techniques like directed evolution and rational design are employed. These methods allow for the tailoring of enzyme properties to suit specific industrial applications.

In the context of acetoacetate esters, genetic engineering of baker's yeast has been a key area of research. By knocking out or overexpressing specific reductase genes, strains have been developed that exhibit significantly improved stereoselectivity in the reduction of β-keto esters. nih.gov This approach has made it possible to obtain specific β-hydroxy ester building blocks with high purity.

Directed evolution has also been used to enhance the properties of enzymes involved in the transformation of esters. For instance, a thermostable esterase from Bacillus subtilis has been engineered through multiple generations of random mutagenesis and recombination to significantly increase its thermal stability without compromising its catalytic activity at lower temperatures. nih.gov Such engineered enzymes could be beneficial for the hydrolysis or synthesis of acetoacetate esters under industrial process conditions.

Applications of Methylacetoacetatesodiumsalt in Advanced Materials Science and Polymer Chemistry

Integration of Methylacetoacetate Sodium Salt into Polymer Synthesis

The incorporation of the methylacetoacetate moiety into polymer chains is a key strategy for developing advanced polymeric materials. This functional group provides a reactive handle for a variety of chemical transformations, enabling the design of polymers with specific functionalities and architectures.

Design and Synthesis of Novel Polymers Incorporating Methylacetoacetate Functionality

While the direct polymerization of methylacetoacetate sodium salt is not a common route, the acetoacetate (B1235776) functionality is typically introduced into polymers through the use of specialized monomers. A prevalent method involves the use of acetoacetoxyethyl methacrylate (AAEM), which can be synthesized from methylacetoacetate. This monomer readily participates in free-radical polymerization, allowing for its incorporation into a wide range of polymer backbones.

The synthesis of these functional polymers can be carried out using various techniques, including solution, emulsion, and suspension polymerization. In these processes, the acetoacetate-functional monomer is copolymerized with other ethylenically unsaturated monomers to create polymers with a controlled amount of reactive acetoacetate side groups. These pendant groups are then available for post-polymerization modification and crosslinking reactions.

The versatility of this approach is highlighted by the ability to create a diverse range of polymer compositions. For instance, acetoacetate-functional acrylic resins have been synthesized for use in high-performance coatings. These resins exhibit desirable properties such as reduced solution viscosity and lower glass transition temperatures.

A significant application of polymers bearing the acetoacetate moiety is in the formulation of thermoset coatings. The reactive methylene (B1212753) group and the ketone carbonyl group of the acetoacetate functionality provide two distinct sites for crosslinking reactions. This dual reactivity allows for the use of various crosslinking mechanisms, including reactions with melamines, isocyanates, and aldehydes, as well as through Michael addition reactions.

The ability of the acetoacetyl group to exist in keto-enol tautomerism also allows for the chelation of metal ions. This property can be exploited to enhance the adhesion of coatings to metallic substrates.

Controlled Polymerization Techniques Utilizing Methylacetoacetate Derivatives

To achieve polymers with well-defined architectures, molecular weights, and narrow molecular weight distributions, controlled polymerization techniques are employed. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has been successfully utilized for the controlled polymerization of acetoacetate-containing monomers like 2-(acetoacetoxy)ethyl methacrylate (AEMA). This method allows for the synthesis of well-defined homopolymers and block copolymers.

Atom Transfer Radical Polymerization (ATRP) is another powerful technique for the controlled polymerization of a wide variety of monomers, including those with functional groups. While direct reports on the ATRP of methylacetoacetate sodium salt are scarce, the principles of ATRP can be applied to monomers containing the acetoacetate functionality, enabling the synthesis of polymers with precise control over their structure.

The use of these controlled radical polymerization techniques opens up possibilities for creating complex polymer architectures such as block copolymers, star polymers, and brush polymers, all bearing the versatile acetoacetate functionality for further modification and application. For instance, amphiphilic block copolymers with a poly[2-(acetoacetoxy)ethyl methacrylate] block can self-assemble into micelles in aqueous solutions, which can be further functionalized. researchgate.net

Methylacetoacetate Sodium Salt in the Development of Functional Materials

The incorporation of the methylacetoacetate functionality into polymers is a gateway to a wide array of functional materials with applications spanning from coatings to biomedical devices.

Material Science Research Involving Methylacetoacetate Functionality

Research in material science has demonstrated the utility of acetoacetate-functionalized polymers in creating crosslinked networks with tailored properties. One of the most significant crosslinking methods is the Michael addition reaction. nih.govupc.edusci-hub.boxresearchgate.net In this reaction, the active methylene group of the acetoacetate moiety acts as a Michael donor and reacts with a Michael acceptor, such as an acrylate group, in the presence of a base catalyst. sci-hub.boxresearchgate.net This reaction is highly efficient and can proceed at ambient temperatures, making it an attractive option for low-energy curing systems. eastman.commdpi.com

The properties of the resulting crosslinked materials can be tuned by varying the composition of the polymer, the type and amount of the crosslinking agent, and the reaction conditions. For example, the use of multifunctional acrylates as crosslinkers can lead to the formation of densely crosslinked networks with high rigidity and thermal stability.

The table below summarizes findings from a study on the Michael addition reaction for creating polymeric networks, highlighting the effect of different catalysts on the reaction rate.

CatalystBase Strength (pKa)Reaction Rate
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)StrongFast
Potassium Carbonate (K2CO3)ModerateModerate
Triethylamine (TEA)WeakSlow

This table is based on the general principles of base-catalyzed Michael addition reactions and illustrates the expected trend.

Surface Modification and Nanostructured Materials derived from Methylacetoacetate Functionality

The reactive nature of the acetoacetate group makes it a valuable tool for the surface modification of materials. Polymers containing this functionality can be grafted onto surfaces to impart desired properties such as hydrophilicity, adhesion, or biocompatibility. Surface graft polymerization is a powerful technique for creating stable and functional surfaces.

Furthermore, acetoacetate-functionalized polymers are instrumental in the fabrication of nanostructured materials. For instance, core-shell polymer nanoparticles can be synthesized where the shell contains acetoacetate groups. These functional groups on the nanoparticle surface can then be used for further reactions, such as attaching bioactive molecules for drug delivery applications. The synthesis of such nanoparticles can be achieved through methods like emulsion polymerization.

The self-assembly of block copolymers containing an acetoacetate-functional block is another route to creating well-defined nanostructures. Depending on the block copolymer composition and the solvent system, various morphologies such as micelles, vesicles, and cylinders can be obtained. These nanostructures can serve as templates or scaffolds for the creation of more complex functional materials.

Advanced Analytical and Spectroscopic Characterization of Methylacetoacetatesodiumsalt

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of Methylacetoacetate Sodium Salt and Its Derivatives

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For methylacetoacetate sodium salt, which primarily exists as the sodium enolate in solution, NMR provides unambiguous evidence of its structure, distinguishing it from its neutral keto-enol tautomers.

One-dimensional (1D) NMR techniques such as ¹H and ¹³C NMR provide fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule. In the case of the keto form of methyl acetoacetate (B1235776), the ketone carbonyl carbon exhibits a characteristic resonance at approximately 207 ppm in the ¹³C NMR spectrum researchgate.net. However, for the sodium salt, the structure is that of the enolate, where the negative charge is delocalized across the oxygen-carbon-carbon-oxygen system. This delocalization significantly alters the chemical shifts.

Advanced 1D techniques like Distortionless Enhancement by Polarization Transfer (DEPT) are crucial for differentiating between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons libretexts.orgfiveable.me. For the methylacetoacetate enolate, a DEPT-90 experiment would show a signal for the methine carbon at the α-position, confirming the enolate structure, while a DEPT-135 experiment would show positive signals for the methine and methyl carbons and no negative signals for methylene carbons.

Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. For a derivative of methylacetoacetate sodium salt, COSY would show correlations between protons on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton nuclei (¹J-coupling). nanalysis.comlibretexts.org It provides a definitive link between a specific proton and the carbon to which it is attached. For the enolate, the proton at the α-position would show a cross-peak to its corresponding sp²-hybridized carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons over two to three bonds (²J and ³J-couplings). libretexts.orgyoutube.com It is invaluable for piecing together the carbon skeleton and confirming the position of functional groups. For instance, in the methylacetoacetate enolate, the protons of the methyl group (C1) would show an HMBC correlation to the adjacent sp² carbon (C2) and the ester carbonyl carbon (C4).

Interactive Table: Expected NMR Assignments for Methylacetoacetate Sodium Enolate
Atom Position (Structure)Carbon TypeExpected ¹³C Shift (ppm)Attached Proton ¹H Shift (ppm)Key HMBC Correlations (from Proton)
1 -CH₃CH₃~20-30~1.9-2.2C2, C3
2 -CC (sp²)~170-180--
3 -CHCH (sp²)~85-95~4.8-5.2C1, C2, C4, C5
4 -C=OC=O (ester)~170-180--
5 -OCH₃OCH₃~50-55~3.5-3.8C4

Note: Chemical shifts are estimates and can vary based on solvent and concentration.

Quantitative NMR (qNMR) is a powerful primary ratio method for determining the concentration or purity of a substance without the need for a chemically identical reference standard. The signal intensity in an NMR spectrum is directly proportional to the number of corresponding nuclei. youtube.com

To perform a qNMR analysis of methylacetoacetate sodium salt, a certified internal standard (IS) of known purity is added in a precise amount to a sample of the analyte with a known mass. The purity of the analyte can then be calculated by comparing the integral of a specific analyte signal to the integral of a signal from the IS.

Key requirements for the qNMR method include:

Selection of an appropriate internal standard: The IS must be stable, non-volatile, not react with the analyte or solvent, and possess signals that are resolved from the analyte signals. Maleic acid or dimethyl sulfone are potential candidates.

Optimized experimental parameters: To ensure accurate quantification, a long relaxation delay (typically 5 times the longest spin-lattice relaxation time, T₁) must be used to allow for complete magnetization recovery of all nuclei between scans.

Data processing: Careful integration of the selected signals is critical for accurate results.

This method allows for a highly accurate and precise determination of the purity of methylacetoacetate sodium salt, surpassing many traditional chromatographic techniques in terms of accuracy and direct traceability.

Mass Spectrometry (MS) Applications for Methylacetoacetate Sodium Salt

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) can measure the m/z of an ion to four or five decimal places. This high accuracy allows for the unambiguous determination of a molecule's elemental composition. The molecular formula of methylacetoacetate sodium salt is C₅H₇NaO₃.

Depending on the ionization technique, HRMS can analyze the intact salt or its constituent ions.

Positive Ion Mode: In techniques like electrospray ionization (ESI), the intact salt could be observed as an ion cluster, for example, [(C₅H₇O₃Na)₂ + Na]⁺.

Negative Ion Mode: More commonly, ESI in negative mode would detect the deprotonated methylacetoacetate enolate anion, [C₅H₇O₃]⁻.

By comparing the measured accurate mass with the theoretical mass calculated from the isotopic masses of the constituent elements, the elemental formula can be confirmed with high confidence.

Interactive Table: Theoretical Exact Masses for Methylacetoacetate Sodium Salt Species
Ion SpeciesMolecular FormulaTheoretical Exact Mass (Da)
Enolate Anion[C₅H₇O₃]⁻115.03952
Intact SaltC₅H₇NaO₃138.02928
Sodium Adduct[C₅H₇NaO₃ + Na]⁺161.01871

Tandem mass spectrometry (MS/MS) is a technique where a specific precursor ion is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. semanticscholar.org This provides detailed structural information. For methylacetoacetate sodium salt, MS/MS would typically be performed on the enolate anion ([M-Na]⁻, m/z 115.04) generated via ESI. rsc.org

The fragmentation of the enolate anion would proceed through the loss of small, stable neutral molecules. The plausible fragmentation pathways are based on the general reactivity of deprotonated species and related carboxylate anions. nih.govnih.gov

Proposed Fragmentation Pathways:

Loss of Ketene (CH₂CO): A common fragmentation pathway for acetyl-containing compounds, leading to the formation of the methoxycarbonylmethyl anion.

Loss of Methanol (B129727) (CH₃OH): Rearrangement followed by the elimination of methanol.

Loss of Carbon Dioxide (CO₂): Decarboxylation to form an acetonyl anion.

Analyzing the masses of the product ions allows for the reconstruction of these fragmentation pathways, which serves to confirm the structure of the precursor ion.

Interactive Table: Proposed MS/MS Fragmentation of Methylacetoacetate Enolate Anion
Precursor Ion (m/z)Proposed Neutral LossFormula of Neutral LossMass of Neutral Loss (Da)Resulting Product Ion (m/z)
115.04KeteneC₂H₂O42.0173.03
115.04MethanolCH₄O32.0383.01
115.04Carbon DioxideCO₂44.0071.04

Vibrational Spectroscopy (IR and Raman) of Methylacetoacetate Sodium Salt

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net The resulting spectra provide a unique "fingerprint" that is characteristic of the compound's structure, particularly its functional groups and bonding.

For methylacetoacetate, the vibrational spectrum is highly dependent on its tautomeric form (keto vs. enol). The sodium salt, existing as an enolate, presents a third distinct spectral profile. In the enolate, the π-electrons are delocalized over the O-C-C-C=O framework. This delocalization leads to characteristic vibrational bands that differ significantly from both the isolated ketone and ester carbonyl groups of the keto form and the chelated system of the enol form.

Keto Form: Shows two distinct C=O stretching bands: one for the ketone (~1725 cm⁻¹) and one for the ester (~1745 cm⁻¹).

Enol Form: The intramolecular hydrogen bond and conjugation lower the vibrational frequencies. It typically shows bands for the chelated ester C=O (~1650 cm⁻¹) and the C=C double bond (~1630 cm⁻¹).

Enolate Salt Form: The key feature is the absence of distinct C=O and C=C stretching bands. Instead, strong, broad bands corresponding to the asymmetric and symmetric stretches of the delocalized enolate system are observed. These typically appear in the 1650-1550 cm⁻¹ and 1450-1350 cm⁻¹ regions, respectively. The absence of a broad O-H stretch around 3000 cm⁻¹ further confirms the salt's formation over the enol.

Raman spectroscopy, being particularly sensitive to symmetric vibrations and C=C bonds, provides complementary information. The C=C stretch in the enol form and the symmetric delocalized stretch in the enolate would be expected to produce strong Raman signals.

Interactive Table: Comparison of Key Vibrational Frequencies (cm⁻¹)
Vibrational ModeKeto TautomerEnol TautomerSodium Enolate Salt (Expected)
C=O Stretch (Ketone)~1725 (strong)--
C=O Stretch (Ester)~1745 (strong)~1650 (strong, H-bonded)-
C=C Stretch-~1630 (medium)-
Delocalized Enolate Stretch (Asymmetric)--~1650-1550 (very strong)
Delocalized Enolate Stretch (Symmetric)--~1450-1350 (strong)
O-H Stretch-~3200-2700 (broad)-

Interpretation of Characteristic Vibrational Modes

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, offers a powerful non-destructive method for probing the molecular structure of Methylacetoacetatesodiumsalt. The salt exists as an enolate, and its vibrational spectrum is characterized by distinct modes associated with its functional groups.

The delocalization of the negative charge across the O-C-C-C=O system in the enolate ion significantly influences the vibrational frequencies of the carbonyl and C=C bonds. The strong band typically observed for a ketone carbonyl (C=O) stretch around 1715 cm⁻¹ in methyl acetoacetate is absent in its sodium salt. Instead, a strong, broad absorption band appears at a lower frequency, generally in the range of 1550-1650 cm⁻¹, which is characteristic of the delocalized keto-enolate system. This band arises from the asymmetric stretching vibration of the O-C-C moiety.

Another key vibrational mode is the symmetric stretching of the carboxylate-like group, which is observed in the region of 1400-1450 cm⁻¹. The C-O stretching vibrations of the ester group typically appear in the 1300-1000 cm⁻¹ region. The methyl group C-H stretching and bending vibrations are also present in their characteristic regions.

Table 1: Characteristic Vibrational Modes for this compound (Enolate Form)

Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
Asymmetric O-C-C Stretch (delocalized keto-enolate) 1550 - 1650 Strong
Symmetric O-C-C Stretch 1400 - 1450 Medium to Strong
C-O Stretch (Ester) 1200 - 1300 Strong
CH₃ Bending 1350 - 1470 Medium
C-H Stretch (Methyl) 2850 - 3000 Medium to Weak

In-situ Monitoring of Reactions Involving this compound

The ability to monitor chemical reactions in real-time provides invaluable information about reaction kinetics, mechanisms, and the formation of transient intermediates. In-situ spectroscopic techniques are particularly well-suited for studying reactions involving this compound, such as alkylations and condensation reactions.

In-situ FTIR Spectroscopy: This technique allows for the continuous monitoring of the concentration of reactants, products, and intermediates by tracking the changes in their characteristic infrared absorption bands. rsc.orgnih.gov For instance, in an alkylation reaction of this compound, the disappearance of the strong enolate band (1550-1650 cm⁻¹) and the appearance of the characteristic carbonyl stretching band of the alkylated β-keto ester product (around 1715-1740 cm⁻¹) can be monitored over time to determine the reaction rate and endpoint. mt.com

In-situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for real-time reaction monitoring. magritek.commagritek.com By following the changes in the chemical shifts and integrals of the protons or carbons in the reacting species, one can gain detailed mechanistic insights. For example, the formation of an intermediate in a Claisen-Schmidt condensation reaction can be observed and its concentration profile tracked throughout the reaction. magritek.commagritek.com

The data obtained from in-situ monitoring allows for the rapid optimization of reaction conditions, such as temperature, catalyst loading, and reaction time, leading to improved yields and selectivity.

Chromatographic Method Development and Validation for this compound

Chromatographic techniques are essential for the separation, identification, and quantification of this compound and its related compounds in reaction mixtures and final products. The development of robust and validated chromatographic methods is crucial for quality control and process monitoring.

High-Performance Liquid Chromatography (HPLC) Method Optimization

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. A common challenge in the HPLC analysis of β-keto esters is poor peak shape due to keto-enol tautomerism. chromforum.org However, since this compound exists predominantly in the enolate form, this issue is minimized.

A reverse-phase HPLC (RP-HPLC) method is typically employed for the analysis of polar organic compounds. sielc.comsielc.comionsource.com The optimization of an HPLC method for this compound would involve the systematic evaluation of several parameters:

Stationary Phase: A C18 or C8 column is a common choice for RP-HPLC. The choice depends on the desired retention and selectivity.

Mobile Phase: A mixture of water and a polar organic solvent like acetonitrile or methanol is typically used. sielc.com The composition of the mobile phase (isocratic or gradient elution) is optimized to achieve good separation of the analyte from impurities.

pH of the Mobile Phase: The pH can influence the retention time and peak shape of the analyte. For the sodium salt, a neutral to slightly basic pH is generally suitable.

Detector: A UV detector is commonly used for compounds with a chromophore. The enolate system of this compound exhibits UV absorbance, allowing for its detection.

Method validation would be performed according to established guidelines to ensure linearity, accuracy, precision, and robustness.

Gas Chromatography (GC) for Volatile Derivatives of this compound

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. gcms.czresearchgate.net Direct analysis of this compound by GC is not feasible due to its salt nature and low volatility. Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable derivative.

Common derivatization strategies for compounds with active hydrogens, such as the enolizable form of the corresponding ester, include:

Silylation: Reaction with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form a trimethylsilyl (TMS) ether of the enol. vu.nl

Alkylation: Conversion to a more volatile ether or ester.

The choice of derivatization reagent and reaction conditions must be optimized to ensure complete and reproducible derivatization. gcms.cz The resulting volatile derivative can then be analyzed by GC, typically using a non-polar or medium-polarity capillary column and a flame ionization detector (FID) or a mass spectrometer (MS). acs.org

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Complex Mixture Analysis

Hyphenated techniques, which couple a separation technique with a powerful detection method like mass spectrometry, are indispensable for the analysis of complex mixtures containing this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry. rsc.orgnih.gov This technique is ideal for the direct analysis of this compound in reaction mixtures without the need for derivatization. Electrospray ionization (ESI) is a suitable ionization technique for polar and ionic compounds. The mass spectrometer provides molecular weight information and fragmentation patterns, which aid in the unequivocal identification of the analyte and any impurities or byproducts.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used for the analysis of the volatile derivatives of this compound. acs.orgresearchgate.net The gas chromatograph separates the components of the mixture, and the mass spectrometer provides mass spectra for each eluting peak, allowing for their positive identification by comparison with spectral libraries or through interpretation of the fragmentation patterns.

Table 2: Comparison of Chromatographic Techniques for the Analysis of this compound

Technique Sample Preparation Volatility Requirement Typical Application
HPLC-UV Minimal (dissolution in mobile phase) Non-volatile compounds Quantification of the main component and known impurities
GC-FID/MS Derivatization required Volatile and thermally stable derivatives Analysis of volatile impurities and reaction byproducts after derivatization
LC-MS Minimal (dissolution in mobile phase) Non-volatile compounds Identification and quantification in complex mixtures; structural elucidation of unknown impurities

Chemometric Approaches in Spectroscopic Data Analysis of this compound Samples

Spectroscopic techniques, particularly when used for in-situ monitoring, can generate large and complex datasets. Chemometrics, the application of statistical and mathematical methods to chemical data, provides powerful tools for extracting meaningful information from such datasets. diva-portal.orgquadram.ac.uk

In the context of this compound, chemometric methods can be applied to spectroscopic data (e.g., from FTIR or Raman) to:

Qualitative Analysis: Principal Component Analysis (PCA) can be used to explore the variance in a set of spectra and to identify patterns or groupings. nih.gov For example, PCA could be used to differentiate between batches of product based on subtle differences in their spectroscopic fingerprints.

Quantitative Analysis: Multivariate calibration methods, such as Partial Least Squares (PLS) regression, can be used to build predictive models that correlate the spectroscopic data with the concentration of this compound or other components in a mixture. nih.gov These models can then be used for rapid and non-destructive quantification, avoiding the need for time-consuming chromatographic analysis.

Reaction Monitoring: When applied to in-situ spectroscopic data, chemometric methods can be used to deconvolve the overlapping spectral signals of multiple components in a reacting system. This allows for the simultaneous tracking of the concentration profiles of reactants, intermediates, and products, providing a more complete picture of the reaction kinetics and mechanism.

The application of chemometric approaches to the spectroscopic analysis of this compound samples can lead to a deeper understanding of the chemical system and can facilitate more efficient process development and quality control.

Computational Chemistry Studies on Methylacetoacetatesodiumsalt

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. While direct computational studies on methylacetoacetate sodium salt are not extensively available in the public domain, a significant body of research on the closely related methyl acetoacetate (B1235776) provides a foundation for understanding the behavior of the methylacetoacetate anion.

The reactivity of methylacetoacetate sodium salt is largely determined by the electronic properties of the methylacetoacetate anion, which exists in equilibrium between keto and enol tautomers. researchgate.net Theoretical studies on methyl acetoacetate have explored the relative stabilities of its various conformers and tautomers. researchgate.netsemanticscholar.org These studies indicate that the enol form is significantly stabilized by an intramolecular hydrogen bond. katwacollegejournal.com

Key Research Findings:

Tautomerism and Stability: Computational studies have shown that the keto-enol tautomerism is a critical aspect of methylacetoacetate's structure. researchgate.netsemanticscholar.org The relative energies of the keto and enol forms can be calculated to predict their equilibrium populations under different conditions.

Electronic Properties: Quantum chemical calculations can determine various electronic properties, such as charge distribution, frontier molecular orbital energies (HOMO and LUMO), and electrostatic potential maps. These properties are crucial for predicting sites of nucleophilic and electrophilic attack. For the methylacetoacetate anion, the negative charge is delocalized over the oxygen and carbon atoms of the acetoacetate backbone, which is a key factor in its reactivity as a nucleophile in organic synthesis.

Table 1: Calculated Electronic Properties of Methylacetoacetate Anion (Illustrative Data)

PropertyCalculated Value (Arbitrary Units)Significance
HOMO Energy-2.5 eVIndicates the electron-donating ability (nucleophilicity).
LUMO Energy+1.8 eVIndicates the electron-accepting ability (electrophilicity).
Mulliken Charge on O1-0.8 eHighlights the high negative charge density on the carbonyl oxygen.
Mulliken Charge on C2-0.6 eShows significant negative charge on the alpha-carbon, a key nucleophilic center.
Mulliken Charge on O3-0.7 eIndicates negative charge delocalization to the ester carbonyl oxygen.

This table is illustrative and based on general principles of quantum chemistry as applied to similar species, due to the lack of specific published data for methylacetoacetate sodium salt.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For methylacetoacetate sodium salt, MD simulations could provide valuable information about its conformational landscape, solvation, and interactions with other molecules.

While specific MD studies on methylacetoacetate sodium salt are not readily found in the literature, the methodology is well-suited to explore several aspects of its behavior:

Conformational Analysis: The methylacetoacetate anion has several rotatable bonds, leading to a variety of possible conformations. MD simulations can explore the potential energy surface to identify the most stable conformers and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its reactivity.

Solvation Effects: The behavior of methylacetoacetate sodium salt in solution is heavily influenced by its interactions with solvent molecules. MD simulations can model the solvation shell around the sodium cation and the methylacetoacetate anion, providing insights into how the solvent affects the ion pair's stability and the anion's reactivity.

Ion Pairing and Aggregation: In solution, ionic compounds like methylacetoacetate sodium salt can exist as free ions, solvent-separated ion pairs, or contact ion pairs. MD simulations can be used to study the equilibrium between these states and the potential for aggregation at higher concentrations.

Table 2: Potential Intermolecular Interaction Energies from MD Simulations (Hypothetical Data)

Interaction TypeSystemInteraction Energy (kcal/mol)Implication
Ion-SolventNa⁺ --- Water-95Strong solvation of the sodium cation.
Ion-SolventCH₃COCHCOOCH₃⁻ --- Water-80Strong solvation of the methylacetoacetate anion.
Ion-IonNa⁺ --- CH₃COCHCOOCH₃⁻-120Favorable formation of ion pairs.

This table presents hypothetical data to illustrate the type of information that could be obtained from MD simulations of methylacetoacetate sodium salt in an aqueous environment.

Reaction Modeling and Prediction of Reaction Mechanisms for Methylacetoacetate Sodium Salt

Computational reaction modeling is a powerful tool for investigating the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For methylacetoacetate sodium salt, which is a key intermediate in many organic syntheses, reaction modeling can provide detailed insights into its reactivity.

The methylacetoacetate anion is a versatile nucleophile that can undergo alkylation, acylation, and other reactions. Computational modeling can be used to:

Predict Reaction Pathways: By calculating the potential energy surface for a given reaction, computational models can identify the most likely reaction pathways and predict the major products.

Determine Transition State Structures: Identifying the geometry of the transition state is crucial for understanding the reaction mechanism and the factors that control the reaction rate.

Calculate Activation Energies: The activation energy, which is the energy barrier that must be overcome for a reaction to occur, can be calculated to predict reaction rates and compare the feasibility of different reaction pathways.

Table 3: Illustrative Calculated Activation Energies for Reactions of Methylacetoacetate Anion

Reaction TypeReactantActivation Energy (kcal/mol)Significance
C-AlkylationMethyl Iodide15A relatively low barrier, suggesting this reaction is favorable.
O-AlkylationMethyl Iodide20A higher barrier compared to C-alkylation, suggesting C-alkylation is the major pathway.
AcylationAcetyl Chloride12A low activation energy, indicating a facile acylation reaction.

The data in this table are illustrative and intended to demonstrate the application of reaction modeling to understand the regioselectivity of reactions involving the methylacetoacetate anion.

Sustainability and Environmental Considerations in Methylacetoacetatesodiumsalt Research

Principles of Green Chemistry Applied to Methylacetoacetate Sodium Salt Research

Green chemistry is a philosophical approach that guides the design of chemical products and processes to minimize the use and generation of hazardous substances. sphinxsai.comnih.gov The application of its 12 principles is crucial for developing more sustainable synthetic routes for methylacetoacetate sodium salt.

Prevention : The most fundamental principle is to prevent waste generation rather than treating it after it has been created. sphinxsai.commsu.edu Research focuses on optimizing reaction conditions to maximize yield and minimize byproducts in the synthesis of methylacetoacetate sodium salt.

Atom Economy : This metric evaluates how efficiently a chemical process incorporates the atoms from the reactants into the final desired product. wikipedia.orgprimescholars.com A common synthesis of methylacetoacetate sodium salt involves the reaction of methyl acetoacetate (B1235776) with a base like sodium methoxide (B1231860), which produces methanol (B129727) as a byproduct. The goal is to design syntheses that maximize the incorporation of all reactant materials into the final product. sphinxsai.comgreenchemistry-toolkit.org

Table 1: Atom Economy Calculation for a Representative Synthesis of Methylacetoacetate Sodium Salt

Reaction: CH₃COCH₂COOCH₃ + CH₃ONa → [CH₃COCHCOOCH₃]⁻Na⁺ + CH₃OH

ComponentChemical FormulaMolecular Weight (g/mol)Role
Methyl AcetoacetateC₅H₈O₃116.11Reactant
Sodium MethoxideCH₃ONa54.02Reactant
Methylacetoacetate sodium saltC₅H₇NaO₃138.10Desired Product
MethanolCH₃OH32.04Byproduct
% Atom Economy = (Mass of Desired Product / Total Mass of Reactants) x 10081.17%

Less Hazardous Chemical Syntheses : This principle encourages the use and generation of substances with little to no toxicity. sphinxsai.commsu.edu Traditional synthesis of the acetoacetate precursor can involve corrosive bases like sodium ethoxide. shivajicollege.ac.in Research into alternative pathways, such as the methoxycarbonylation of acetone with dimethyl carbonate using alkali-promoted MgO catalysts, presents a potentially less hazardous route. researchgate.net

Designing Safer Chemicals : Chemical products should be designed to maintain their function while minimizing their toxicity. sphinxsai.com Research in this area would focus on ensuring that methylacetoacetate sodium salt and its potential downstream products have a favorable toxicological profile.

Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be made unnecessary or innocuous wherever possible. sphinxsai.commsu.edu Syntheses of related compounds have utilized solvents such as toluene and ethanol (B145695). google.com Green chemistry research promotes the substitution of these volatile organic compounds (VOCs) with safer, bio-based alternatives. usc.educore.ac.uk

Table 2: Comparison of Conventional and Greener Solvents

SolventTypeOriginKey Considerations
TolueneConventionalPetrochemicalVolatile organic compound (VOC) with health and environmental concerns.
EthanolConventional/GreenPetrochemical or Bio-basedBio-ethanol from grain or sugar cane is a renewable and safer alternative to synthetic ethanol.
2-Methyltetrahydrofuran (2-MeTHF)Greener AlternativeBiomass (e.g., corncobs)A safer and more sustainable alternative to solvents like tetrahydrofuran (B95107) (THF) and dichloromethane. wordpress.com
Cyclopentyl Methyl Ether (CPME)Greener AlternativeSyntheticProduced with 100% atom economy, has low peroxide formation, and is a safer substitute for other ether solvents. sigmaaldrich.com
Cyrene™Greener AlternativeBiomass (cellulose)A dipolar aprotic solvent derived from renewable resources, biodegradable, and safer to handle than solvents like NMP and DMF. sigmaaldrich.com

Design for Energy Efficiency : Energy requirements for chemical processes should be minimized, with reactions conducted at ambient temperature and pressure whenever feasible. sphinxsai.commsu.edu Some documented syntheses require heating to temperatures between 44°C and 70°C, contributing to the process's energy demand. google.com The development of highly active catalysts that function under milder conditions is a key research goal to reduce energy consumption.

Use of Renewable Feedstocks : Raw materials should be derived from renewable rather than depleting resources. msu.eduwordpress.com The precursors for methylacetoacetate sodium salt are traditionally sourced from petrochemicals. reagent.co.uk A greener approach involves utilizing biomass-derived feedstocks. nih.govnih.gov For example, acetone can be produced via fermentation, and dimethyl carbonate can be synthesized from CO₂, a renewable C1 feedstock. researchgate.netresearchgate.net

Reduce Derivatives : Unnecessary derivatization, such as the use of blocking or protecting groups, should be minimized or avoided because such steps require additional reagents and can generate waste. msu.edu The direct synthesis to form the sodium salt is generally efficient and avoids complex protection-deprotection sequences.

Catalysis : Catalytic reagents are superior to stoichiometric reagents as they are effective in small amounts and can be recycled. sphinxsai.comnih.govmsu.edu The synthesis of the methyl acetoacetate precursor from acetone and dimethyl carbonate is significantly enhanced by alkali-promoted MgO catalysts, demonstrating the power of catalysis in improving reaction efficiency. researchgate.net

Table 3: Performance of Alkali-Promoted MgO Catalysts in Methyl Acetoacetate (MAA) Synthesis

Data adapted from research on the methoxycarbonylation of acetone with dimethyl carbonate. researchgate.net

CatalystAcetone Conversion (%)MAA Selectivity (%)
MgO14.672.1
Li/MgO17.578.3
Na/MgO20.380.5
K/MgO25.885.6
Cs/MgO24.370.2

Design for Degradation : Chemical products should be designed to break down into innocuous degradation products at the end of their function and not persist in the environment. sphinxsai.commsu.edu

Real-Time Analysis for Pollution Prevention : Analytical methodologies need to be further developed to allow for real-time monitoring and control during a process to prevent the formation of hazardous substances. msu.edu

Inherently Safer Chemistry for Accident Prevention : The substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents, including releases, explosions, and fires. msu.edu This involves using safer solvents, less hazardous reagents, and milder reaction conditions.

Lifecycle Assessment Implications in the Context of Methylacetoacetate Sodium Salt

A Life Cycle Assessment (LCA) is a systematic methodology for evaluating the environmental impacts associated with all stages of a product's life, from raw material extraction through to processing, manufacturing, use, and disposal (cradle-to-grave). reading.ac.ukdeltares.nl For a chemical like methylacetoacetate sodium salt, a "cradle-to-gate" assessment, which covers the process from raw material extraction to the factory gate, is often performed. reading.ac.uk While a specific LCA for methylacetoacetate sodium salt is not publicly available, the implications of such an assessment can be outlined based on its synthesis.

Goal and Scope Definition : The goal would be to quantify the environmental footprint of producing 1 kg of methylacetoacetate sodium salt. The system boundaries would encompass the extraction and processing of raw materials (e.g., natural gas or biomass for precursors), energy inputs, transportation, and the chemical synthesis process itself.

Life Cycle Inventory (LCI) : This phase involves compiling the inputs and outputs of the system. Key inputs include raw materials, energy (electricity, heat), water, and solvents. Outputs include the final product, co-products, air and water emissions, and solid waste. The choice of synthesis route and feedstock (fossil-based vs. bio-based) would drastically alter the inventory data.

Life Cycle Impact Assessment (LCIA) : The LCI data is used to evaluate potential environmental impacts. researchgate.net Key impact categories relevant to chemical production include:

Global Warming Potential (GWP) : Heavily influenced by energy consumption (source of electricity) and any release of greenhouse gases like CO₂ or N₂O. greenchemistry-toolkit.org

Fossil Fuel Depletion : A process reliant on petrochemical feedstocks would score poorly in this category. researchgate.net

Eutrophication and Acidification Potential : Related to emissions of nitrogen and sulfur compounds, which can arise from energy production or specific chemical reagents. berkeley.edu

Human Toxicity and Ecotoxicity : Assesses the impact of chemical releases on human health and ecosystems.

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